molecular formula C7H13NO B1523592 [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine CAS No. 1082041-25-5

[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine

Cat. No. B1523592
M. Wt: 127.18 g/mol
InChI Key: OFKZVKJRCBTJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6-dihydro-2H-pyran-3-yl)methylamine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is also known by its CAS number 1082041-25-5 .


Molecular Structure Analysis

The molecular structure of (5,6-dihydro-2H-pyran-3-yl)methylamine consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . Attached to this ring is a methylamine group .


Chemical Reactions Analysis

While specific chemical reactions involving (5,6-dihydro-2H-pyran-3-yl)methylamine are not available, related compounds such as dihydropyran are often used in organic synthesis . Dihydropyran compounds can participate in various chemical reactions, including those involving the addition of hydrogen atoms .


Physical And Chemical Properties Analysis

(5,6-dihydro-2H-pyran-3-yl)methylamine has a molecular weight of 127.18 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

(5,6-dihydro-2H-pyran-3-yl)methylamine derivatives have been researched for their antimicrobial and anticoccidial properties. Georgiadis (1976) studied the antimicrobial activity of amine adducts and found them to be effective against certain microbial strains. Importantly, these compounds showed significant activity as coccidiostats, providing protection against Eimeria tenella when administered to chickens, indicating their potential use in veterinary medicine and agriculture (Georgiadis, 1976).

Novel Synthesis Methods

Wang et al. (2011) reported an environmentally friendly ultrasound-mediated protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. This innovative method offers advantages like shorter reaction times and higher yields, contributing to greener and more efficient synthetic procedures (Wang, Zou, Zhao, & Shi, 2011).

Structural Analysis and Bioactivity

Titi et al. (2020) explored the synthesis and structure of pyrazole derivatives, shedding light on their bioactivity against breast cancer and microbes. The study's thorough structural analysis, including X-ray crystallography, helps understand the molecular basis of their biological actions (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020).

Formation in Cooked Foods

Ledl, Schnell, and Severin (1976) investigated the presence of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one in various cooked food products. Their research suggests a formation pathway involving primary amines, amino acids, and proteins, emphasizing the compound's relevance in food chemistry (Ledl, Schnell, & Severin, 1976).

Maillard Reaction Product

Knerr, Pischetsrieder, and Severin (1994) identified 5-hydroxy-2-methyl-4-(alkylamino)-2H-pyran-3(6H)-one as a product of the Maillard reaction, a complex chemical process involving amino acids and reducing sugars. These findings provide insights into food chemistry and the formation of flavor compounds (Knerr, Pischetsrieder, & Severin, 1994).

properties

IUPAC Name

1-(3,6-dihydro-2H-pyran-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-5-7-3-2-4-9-6-7/h3,8H,2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKZVKJRCBTJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine
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[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine
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[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine

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